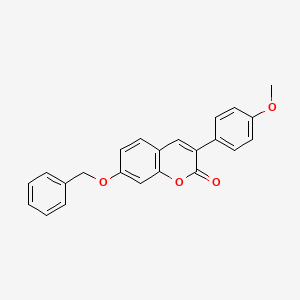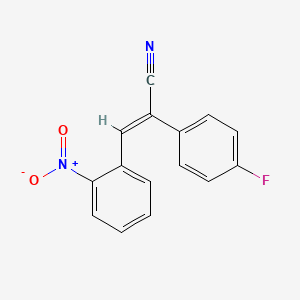![molecular formula C21H14F3NO5 B3611078 {4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3611078.png)
{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone
Übersicht
Beschreibung
{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone, also known as MNTFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTFM is a nitrotrifluoromethyl-substituted aryl ketone, which is a class of compounds known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been found to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. It has also been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of {4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone is not fully understood, but it is believed to be related to its ability to interact with cellular proteins. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory effects. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to its anti-inflammatory effects. This compound has also been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone has several advantages for lab experiments. It has a high purity and stability, making it suitable for biochemical and physiological assays. It is also relatively easy to synthesize, which makes it accessible for researchers. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of {4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone. One potential application is in the development of anti-cancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of more effective treatments. Another potential application is in the development of anti-inflammatory drugs. This compound has been shown to reduce the production of pro-inflammatory cytokines, and further research could lead to the development of drugs that target this pathway. Additionally, this compound could be studied for its potential anti-bacterial properties, which could lead to the development of new antibiotics.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Eigenschaften
IUPAC Name |
[4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO5/c1-29-15-8-9-16(20(26)13-5-3-2-4-6-13)19(12-15)30-18-10-7-14(21(22,23)24)11-17(18)25(27)28/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXFRMTPQNHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-morpholinyl)-7-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3611013.png)

![N-(3-bromophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3611026.png)
![N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3611032.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3611034.png)


![N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3611056.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B3611059.png)
![S-[(2-anilino-1,3-thiazol-4-yl)methyl] [(4-methylphenyl)amino]ethanethioate](/img/structure/B3611086.png)
![methyl 4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3611095.png)
![2-[(2-cyanophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3611107.png)
![2-[2-{[2-(tert-butylamino)-2-oxoethyl]thio}-4-(4-nitrophenyl)-1H-imidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3611114.png)
![ethyl {[12-(2-ethoxy-2-oxoethyl)-7-oxo-7,12-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-9-yl]thio}acetate](/img/structure/B3611115.png)